molecular formula C5H7N3O2 B2455197 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1370462-55-7

1-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2455197
CAS No.: 1370462-55-7
M. Wt: 141.13
InChI Key: OFTDEPNAXOCIEU-UHFFFAOYSA-N
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Description

1-ethyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several methods. One common approach involves the thermal cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, to facilitate the cyclization process . Another method involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, followed by the addition of carboxylic acid chlorides in the presence of anhydrous pyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, carboxamides, and other derivatives that have significant applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-8-3-6-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTDEPNAXOCIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370462-55-7
Record name 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid
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